molecular formula C17H19ClN2 B11803922 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

Cat. No.: B11803922
M. Wt: 286.8 g/mol
InChI Key: OESPCCGEVKNVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine is a compound that features a pyrrolidine ring, a benzyl group, and a chlorinated pyridine ring

Preparation Methods

The synthesis of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 2-chloro-3-methylpyridine with benzylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated pyridine ring, using reagents like sodium methoxide. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the chlorinated pyridine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and chlorinated pyridines. For example:

    3-(1-Benzylpyrrolidin-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-(1-Benzylpyrrolidin-2-yl)-6-chloropyridine: Similar structure but without the methyl group, which can influence its steric and electronic properties. The uniqueness of 3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

3-(1-benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

InChI

InChI=1S/C17H19ClN2/c1-13-15(9-10-17(18)19-13)16-8-5-11-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3

InChI Key

OESPCCGEVKNVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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